Enantiomeric Purity: Documented D-Carnitine Impurity Levels in Levocarnitine Chloride Formulations Exceed Regulatory Thresholds
CE-ESI-MS/MS analysis of eleven commercial pharmaceutical formulations containing levocarnitine chloride as the active ingredient revealed enantiomeric impurity (D-carnitine) levels ranging from 0.6% to 1.3%, exceeding the established limits for impurities in drug products [1]. D-carnitine is pharmacologically significant as it can act as an antagonist of L-carnitine, depleting endogenous L-carnitine stores [2]. The validated method achieved a limit of detection (LOD) of 10 ng/mL for each enantiomer, enabling detection of D-carnitine impurities down to 0.002% relative to the main L-carnitine enantiomer [3].
| Evidence Dimension | Enantiomeric impurity (D-carnitine) content |
|---|---|
| Target Compound Data | 0.6% to 1.3% D-carnitine impurity in tested levocarnitine chloride formulations |
| Comparator Or Baseline | Regulatory impurity limit (threshold not specified in source, but reported values exceed established limits) |
| Quantified Difference | Detected impurity levels exceed pharmaceutical quality standards; analytical method capable of detecting 0.002% impurity |
| Conditions | Capillary electrophoresis-electrospray ionization-tandem mass spectrometry (CE-ESI-MS/MS); 11 pharmaceutical formulations including ampoules, oral solutions, sachets, and tablets |
Why This Matters
Procurement decisions must account for supplier-specific enantiomeric purity, as D-carnitine contamination exceeding 0.6% has been documented in commercial levocarnitine chloride products and may compromise therapeutic equivalence.
- [1] Sánchez-Hernández L, García-Ruiz C, Crego AL, Marina ML. Sensitive determination of D-carnitine as enantiomeric impurity of levo-carnitine in pharmaceutical formulations by capillary electrophoresis-tandem mass spectrometry. J Pharm Biomed Anal. 2010;53(5):1217-1223. View Source
- [2] Drugs and Lactation Database (LactMed). Levocarnitine. Bethesda (MD): National Institute of Child Health and Human Development; 2006-2024. View Source
- [3] Sánchez-Hernández L, et al. J Pharm Biomed Anal. 2010;53(5):1217-1223 (LOD: 10 ng/mL per enantiomer; detection capability: 0.002% impurity). View Source
